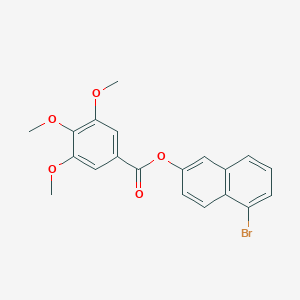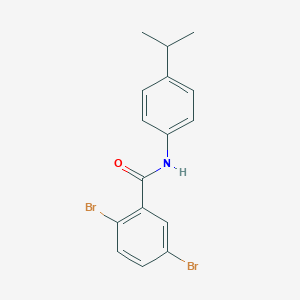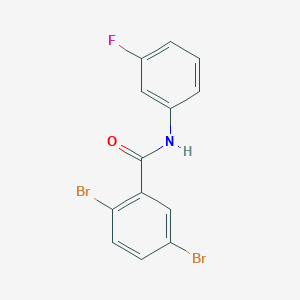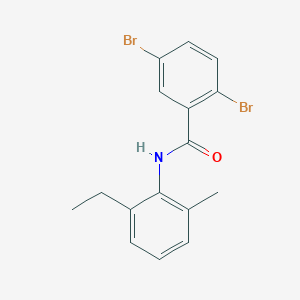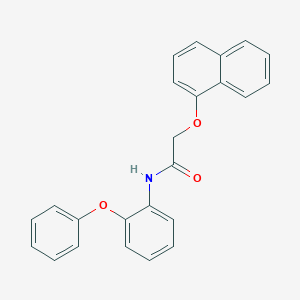
2-naphthalen-1-yloxy-N-(2-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphthalen-1-yloxy-N-(2-phenoxyphenyl)acetamide, commonly known as NPPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. NPPAA is a synthetic compound that belongs to the class of amides and is derived from the reaction between naphthalene and phenoxyphenyl acetic acid.
Mechanism of Action
The mechanism of action of NPPAA is not fully understood. However, it is believed that NPPAA exerts its therapeutic effects by modulating various signaling pathways. NPPAA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. NPPAA also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
NPPAA has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). NPPAA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, NPPAA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
NPPAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified by recrystallization. NPPAA is also stable under normal laboratory conditions and can be stored for an extended period. However, NPPAA has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Moreover, the mechanism of action of NPPAA is not fully understood, which makes it challenging to design experiments to investigate its therapeutic properties.
Future Directions
NPPAA has promising potential as a therapeutic agent, and future research should focus on investigating its safety and efficacy in humans. Further studies are needed to elucidate the mechanism of action of NPPAA and its role in various diseases. Moreover, the development of novel derivatives of NPPAA with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, NPPAA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. NPPAA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. Moreover, NPPAA has been investigated for its role in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of NPPAA and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of NPPAA involves the reaction of naphthalene and phenoxyphenyl acetic acid in the presence of a catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of NPPAA can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
Scientific Research Applications
NPPAA has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. NPPAA has also been investigated for its role in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
Molecular Formula |
C24H19NO3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19NO3/c26-24(17-27-22-16-8-10-18-9-4-5-13-20(18)22)25-21-14-6-7-15-23(21)28-19-11-2-1-3-12-19/h1-16H,17H2,(H,25,26) |
InChI Key |
DHEDDHQEGVSGOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
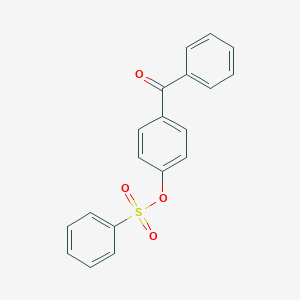
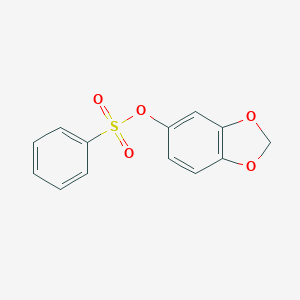
![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)

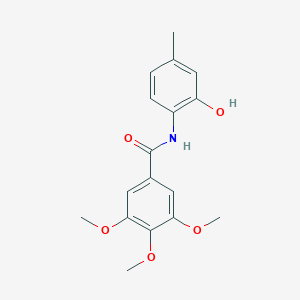
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)
